molecular formula C20H26N8S B10959796 5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol

5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959796
M. Wt: 410.5 g/mol
InChI Key: HUSQRMTUJOMVKV-UHFFFAOYSA-N
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Description

The compound “5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic molecule that features multiple heterocyclic rings. Compounds with such structures often exhibit significant biological activity and are of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions, starting from simpler precursors. Typical synthetic routes may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Construction of the pyrazolo[3,4-b]pyridine core via condensation reactions.
  • Introduction of the triazole ring through azide-alkyne cycloaddition (click chemistry).
  • Final assembly of the molecule by coupling the different ring systems under specific conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of automated synthesizers for high-throughput production.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Scale-up processes to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could serve as a probe to study enzyme interactions or as a potential therapeutic agent.

Medicine

The compound might exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In industrial applications, it could be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine: A simpler analog with similar core structures.

    4H-1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of heterocyclic rings and substituents, which may confer unique biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C20H26N8S

Molecular Weight

410.5 g/mol

IUPAC Name

3-[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl]-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H26N8S/c1-6-8-27-18(23-24-20(27)29)14-10-16(15-11-21-26(5)13(15)4)22-19-17(14)12(3)25-28(19)9-7-2/h10-11H,6-9H2,1-5H3,(H,24,29)

InChI Key

HUSQRMTUJOMVKV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C4=NNC(=S)N4CCC

Origin of Product

United States

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